molecular formula C13H17N5 B12906117 (Z)-N-(2-(9H-Purin-6-yl)vinyl)cyclohexanamine

(Z)-N-(2-(9H-Purin-6-yl)vinyl)cyclohexanamine

Cat. No.: B12906117
M. Wt: 243.31 g/mol
InChI Key: XVNBRFVPIGINKC-SREVYHEPSA-N
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Description

(Z)-N-(2-(9H-Purin-6-yl)vinyl)cyclohexanamine: is a compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes. This particular compound features a purine moiety attached to a cyclohexanamine group via a vinyl linkage. The (Z) configuration indicates the specific geometric arrangement of the vinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(2-(9H-Purin-6-yl)vinyl)cyclohexanamine typically involves the following steps:

    Formation of the Purine Derivative: The purine moiety can be synthesized through various methods, including the condensation of formamide derivatives with glyoxal or other aldehydes.

    Vinylation: The purine derivative is then subjected to vinylation, where a vinyl group is introduced. This can be achieved using reagents like vinyl halides or vinyl boronates under palladium-catalyzed coupling conditions.

    Cyclohexanamine Attachment: The final step involves the attachment of the cyclohexanamine group to the vinylated purine derivative. This can be done through nucleophilic substitution reactions using cyclohexylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the purine moiety is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the vinyl group, converting it to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Oxidized purine derivatives.

    Reduction: Ethylated derivatives.

    Substitution: Substituted cyclohexanamine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: It can be incorporated into polymer matrices to enhance their properties.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for various enzymes, particularly those involved in nucleotide metabolism.

    Signal Transduction: It can modulate signal transduction pathways by interacting with purine receptors.

Medicine:

    Anticancer Agents: The compound has potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Antiviral Agents: It can be used in the development of antiviral drugs targeting purine metabolism.

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.

    Agriculture: It can be used in the development of agrochemicals for pest control.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound inhibits enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase.

    Receptor Modulation: It interacts with purine receptors, modulating signal transduction pathways and affecting cellular responses.

Pathways Involved:

    Nucleotide Metabolism: The compound affects the synthesis and degradation of nucleotides, impacting DNA and RNA synthesis.

    Signal Transduction: By modulating purine receptors, it influences various cellular signaling pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

    (9-Cyclohexyl-9H-purin-6-yl)-benzylamine: This compound features a benzylamine group instead of a vinyl group.

    ®-1-((9H-purin-6-yl)amino)propan-2-ol: This compound has a propanol group attached to the purine moiety.

Uniqueness:

    Geometric Configuration: The (Z) configuration of the vinyl group in (Z)-N-(2-(9H-Purin-6-yl)vinyl)cyclohexanamine provides unique steric and electronic properties.

    Biological Activity: The specific arrangement of functional groups in this compound allows for unique interactions with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C13H17N5

Molecular Weight

243.31 g/mol

IUPAC Name

N-[(Z)-2-(7H-purin-6-yl)ethenyl]cyclohexanamine

InChI

InChI=1S/C13H17N5/c1-2-4-10(5-3-1)14-7-6-11-12-13(17-8-15-11)18-9-16-12/h6-10,14H,1-5H2,(H,15,16,17,18)/b7-6-

InChI Key

XVNBRFVPIGINKC-SREVYHEPSA-N

Isomeric SMILES

C1CCC(CC1)N/C=C\C2=C3C(=NC=N2)N=CN3

Canonical SMILES

C1CCC(CC1)NC=CC2=C3C(=NC=N2)N=CN3

Origin of Product

United States

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